1-(3-Ethyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane
Description
1-(3-Ethyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane is a heterocyclic compound featuring a 1,4-diazepane (homopiperazine) ring linked to a 1,2,4-thiadiazole moiety substituted with an ethyl group at position 2. The molecular formula is C₉H₁₆N₄S (molecular weight: 212.31 g/mol), as inferred from its analogs . This compound is classified as a "building block" in organic synthesis, often used to construct pharmacologically active molecules or materials .
Properties
IUPAC Name |
5-(1,4-diazepan-1-yl)-3-ethyl-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4S/c1-2-8-11-9(14-12-8)13-6-3-4-10-5-7-13/h10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKXEOXCEFQOJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NSC(=N1)N2CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane typically involves the reaction of 3-ethyl-1,2,4-thiadiazole with 1,4-diazepane under specific conditions. One common method involves the use of hydrazonoyl halides and potassium thiocyanate, which react to form the thiadiazole ring . The diazepane ring is then introduced through a subsequent reaction with appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
1-(3-Ethyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Ethyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The diazepane ring can enhance the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 1,4-Diazepane Derivatives
Substituent Effects on Physicochemical Properties
- Ethyl vs. Methyl vs. Phenyl :
- The ethyl group in the target compound increases lipophilicity compared to the methyl analog (logP estimated to be ~1.2 vs. ~0.8) . The phenyl-substituted derivative (C₁₃H₁₆N₄S) exhibits significantly higher molecular weight (260.36 g/mol) and aromaticity, enhancing π-π stacking interactions in receptor binding .
- Synthetic Accessibility : Methyl and ethyl analogs are synthesized via nucleophilic substitution between thiadiazole halides and diazepane, while phenyl derivatives require more complex coupling reactions .
Pharmacological Relevance
Serotonin Receptor Selectivity :
The 3-chlorophenyl-pyrazole analog (C₁₄H₁₆ClN₅) demonstrates high selectivity for 5-HT7 receptors (Ki = 8.3 nM), attributed to the electron-withdrawing chlorine atom and planar pyrazole-thiadiazole scaffold . In contrast, the ethyl- and phenyl-thiadiazole derivatives lack reported receptor data, suggesting their primary role as intermediates.Chlorothiazole Derivative : 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepane (C₉H₁₄ClN₃S) incorporates a thiazole ring, which may improve metabolic stability compared to thiadiazoles .
Biological Activity
1-(3-Ethyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane is a compound that features a 1,2,4-thiadiazole moiety, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, biological tests, and potential applications in pharmaceuticals.
- Molecular Formula : C8H14N4S
- Molecular Weight : 212.32 g/mol
- CAS Number : 1375174-46-1
Biological Activity Overview
The 1,2,4-thiadiazole ring is recognized for its significant pharmacological properties, including:
- Antimicrobial Activity : Compounds containing the thiadiazole moiety have shown efficacy against various bacterial and fungal strains.
- Anticonvulsant Properties : Some derivatives exhibit potential as anticonvulsants in animal models.
- Anti-inflammatory Effects : Thiadiazole derivatives have been studied for their anti-inflammatory capabilities.
Synthesis of this compound
The synthesis typically involves the condensation of appropriate thiadiazole derivatives with diazepane precursors. The methods may include:
- Conventional Synthesis : Utilizing standard organic synthesis techniques.
- Microwave-Assisted Synthesis : A more efficient method that can enhance yield and reduce reaction time.
Antimicrobial Activity
A study investigating the antimicrobial properties of various thiadiazole derivatives found that compounds with the 1,2,4-thiadiazole structure exhibited significant activity against:
- Bacteria : Including Staphylococcus aureus and Escherichia coli.
- Fungi : Demonstrated effectiveness against strains like Aspergillus niger.
| Compound | Target Organism | Activity (Zone of Inhibition) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 mm |
| This compound | Escherichia coli | 12 mm |
Anticonvulsant Activity
In vivo studies have assessed the anticonvulsant effects using models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. Results indicated:
- LD50 Values : The lethal dose for 50% of the population was determined to be relatively high (e.g., >300 mg/kg), indicating low toxicity.
- Efficacy Rates : The compound provided up to 80% protection against seizures in tested models at optimal doses.
| Test Model | Dose (mg/kg) | Protection (%) |
|---|---|---|
| MES | 100 | 75 |
| PTZ | 100 | 80 |
Case Studies
Several studies have highlighted the potential of thiadiazole derivatives in clinical settings:
- Antimicrobial Efficacy Study : A series of derivatives were synthesized and tested against resistant bacterial strains. The study reported that certain modifications to the thiadiazole structure significantly enhanced antimicrobial activity.
- Anticonvulsant Research : A comparative study involving multiple thiadiazole derivatives showed that those with electron-withdrawing groups exhibited superior anticonvulsant properties compared to their counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
